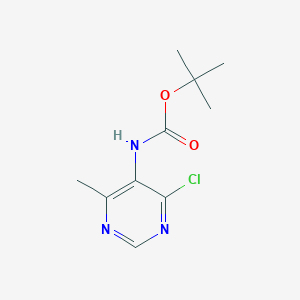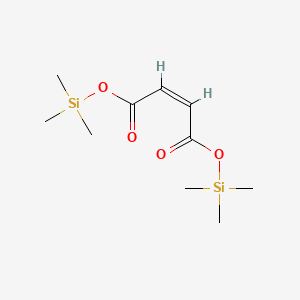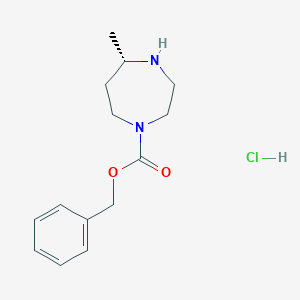
(S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Diazepane Ring: The starting material, often a suitable amine, undergoes cyclization to form the diazepane ring. This step may involve the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. Benzyl chloride (C7H7Cl) is commonly used as the benzylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
(S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors in biological systems. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate
- ®-1-Boc-5-methyl-1,4-diazepane
Uniqueness
(S)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C14H21ClN2O2 |
|---|---|
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13;/h2-6,12,15H,7-11H2,1H3;1H/t12-;/m0./s1 |
Clé InChI |
MDWWAHWZRWJLAV-YDALLXLXSA-N |
SMILES isomérique |
C[C@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
SMILES canonique |
CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12967418.png)

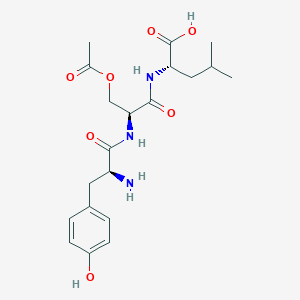
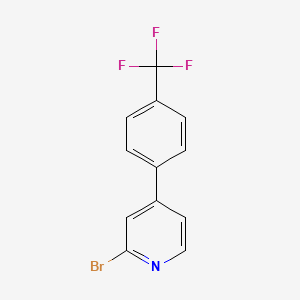
![lambda-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12967455.png)

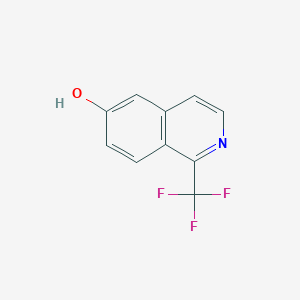
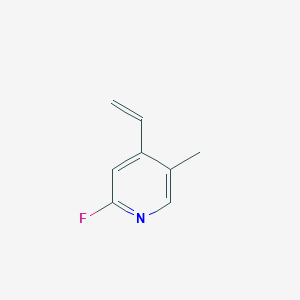
![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)
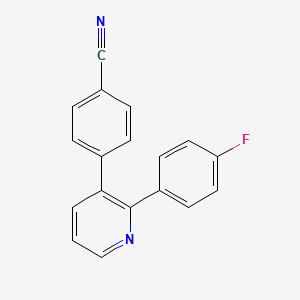
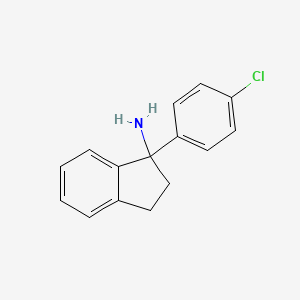
![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
